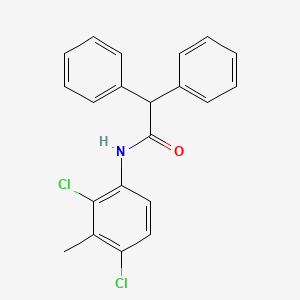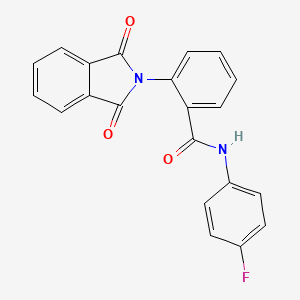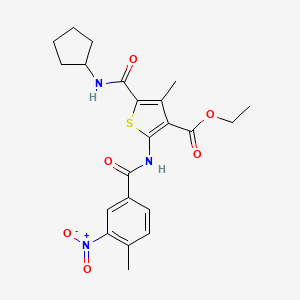![molecular formula C16H13ClF4N2O3S B4592724 N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4592724.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is a useful research compound. Its molecular formula is C16H13ClF4N2O3S and its molecular weight is 424.8 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is 424.0271538 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structure-Activity Relationships
The chemical compound of interest has been studied for its antiandrogen activity, revealing partial androgen agonist activity for trifluoromethyl series derivatives and pure antagonist activity for methyl series derivatives. Optimization in the methyl series led to the discovery of novel, potent antiandrogens, showing selectivity in peripheral tissues. This optimization process underscores the compound's relevance in treating androgen-responsive diseases (H. Tucker, J. W. Crook, G. Chesterson, 1988).
Catalysis and Fluorination Techniques
Research into catalytic processes has utilized the compound for oxidative enantioselective α-fluorination of aliphatic aldehydes, showcasing its role in advancing synthetic chemistry methods. This application is crucial for developing bioactive fluorine-containing compounds, highlighting the compound's versatility in synthetic organic chemistry (Fangyi Li, Zijun Wu, Jian Wang, 2014).
Material Science and Polymer Chemistry
In material science, derivatives of the compound have been synthesized for the development of fluorinated poly(ether sulfone imide)s with high thermal stability and low dielectric constants. These materials offer significant potential for applications in electronics and aerospace due to their exceptional properties, such as transparency, flexibility, and thermal resistance (Chenyi Wang, Chen Wentao, Chen Yunyun, Zhao Xiaoyan, Jian Li, R. Qiang, 2014).
Optical Materials
Furthermore, the synthesis of novel arylene ether polymers using trifluoromethyl-activated bisfluoro monomers derived from the compound has been reported. These polymers exhibit ultrahigh glass-transition temperatures and outstanding thermal stability, alongside solubility in various organic solvents. Their ability to form transparent and flexible films positions them as promising candidates for optical materials in the visible light spectrum (Wen-Yao Huang, B. Liaw, Mei-Ying Chang, Yu-Kai Han, Ping-Tsung Huang, 2007).
Quantum Mechanical and Molecular Docking Studies
The compound has also been the subject of quantum mechanical and spectroscopic studies, including molecular docking, to assess its structural characteristics and potential biological activities. Such studies are foundational for understanding the compound's interactions at the molecular level, facilitating the design of targeted therapeutic agents (B. Chandralekha, H. Rajagopal, S. Muthu, B. FathimaRizwana, 2019).
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N2O3S/c1-23(27(25,26)12-5-2-10(18)3-6-12)9-15(24)22-11-4-7-14(17)13(8-11)16(19,20)21/h2-8H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOINJUJAVRHBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4592641.png)
![4-[5-(4-bromophenoxy)pentyl]morpholine](/img/structure/B4592649.png)

![3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4592664.png)
![ethyl N-({[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)glycinate](/img/structure/B4592675.png)

![ethyl 4-(3-phenylpropyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4592698.png)
![2-[(2-cyanophenyl)thio]-N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4592701.png)
![methyl [(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4592702.png)

![5-bromo-2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4592716.png)

![6-chloro-N-[3-(morpholin-4-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4592736.png)
![7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B4592750.png)
